molecular formula C8H16N2O2 B13270409 5-(Aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one

5-(Aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one

Cat. No.: B13270409
M. Wt: 172.22 g/mol
InChI Key: ZSNRSMGAAAJMNG-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one typically involves the cyclization of appropriate amino alcohols with carbonyl compounds. One common method includes the reaction of 3-(2-methylpropyl)-1,3-oxazolidin-2-one with formaldehyde and ammonia under controlled conditions.

Industrial Production Methods: Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Catalysts and optimized reaction conditions are used to enhance the efficiency of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like halides, amines, and alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxazolidinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-(Aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 3-(2-Methylpropyl)-1,3-oxazolidin-2-one
  • 5-(Aminomethyl)-2-methyl-1,3-oxazolidin-2-one
  • 2-(Aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one

Uniqueness: 5-(Aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one is unique due to its specific substitution pattern on the oxazolidinone ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

5-(aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H16N2O2/c1-6(2)4-10-5-7(3-9)12-8(10)11/h6-7H,3-5,9H2,1-2H3

InChI Key

ZSNRSMGAAAJMNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CC(OC1=O)CN

Origin of Product

United States

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